molecular formula C19H20Cl2N2O3 B4848575 N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide

N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide

Cat. No. B4848575
M. Wt: 395.3 g/mol
InChI Key: ZQXLYAONZDQPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide, commonly known as BDCRB, is a chemical compound that has been widely used in scientific research for its unique properties. BDCRB is a potent inhibitor of the mitochondrial F1F0-ATP synthase, which makes it a valuable tool for studying the role of this enzyme in various cellular processes.

Mechanism of Action

BDCRB inhibits the activity of mitochondrial F1F0-ATP synthase by binding to the enzyme's catalytic site. This prevents the enzyme from synthesizing ATP, which leads to a decrease in mitochondrial membrane potential and ATP levels. The inhibition of F1F0-ATP synthase by BDCRB has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent.
Biochemical and Physiological Effects
BDCRB has been shown to have several biochemical and physiological effects. It has been shown to decrease mitochondrial membrane potential and ATP levels, which can lead to apoptosis in cancer cells. BDCRB has also been shown to induce autophagy, a cellular process that helps to remove damaged or dysfunctional organelles and proteins. Additionally, BDCRB has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDCRB in lab experiments is its specificity for mitochondrial F1F0-ATP synthase. This allows researchers to study the role of this enzyme in various cellular processes without affecting other cellular processes. Another advantage of BDCRB is its potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of using BDCRB is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of BDCRB in scientific research. One potential direction is the development of BDCRB derivatives with improved solubility and potency. Another direction is the investigation of the role of F1F0-ATP synthase in diseases other than cancer, such as neurodegenerative disorders and metabolic diseases. Additionally, the use of BDCRB in combination with other compounds may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

BDCRB has been used extensively in scientific research to study the role of mitochondrial F1F0-ATP synthase in various cellular processes. It has been shown to inhibit the activity of this enzyme in both in vitro and in vivo experiments. BDCRB has been used to study the role of F1F0-ATP synthase in mitochondrial membrane potential, oxidative phosphorylation, and apoptosis. It has also been used to investigate the role of this enzyme in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-butoxy-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-3-4-9-26-18-16(20)10-13(11-17(18)21)19(25)23-15-7-5-14(6-8-15)22-12(2)24/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXLYAONZDQPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-4-butoxy-3,5-dichlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide
Reactant of Route 4
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide
Reactant of Route 6
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.